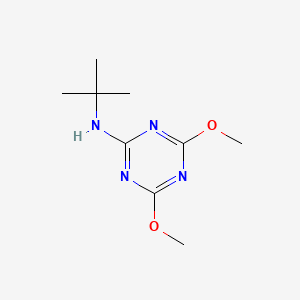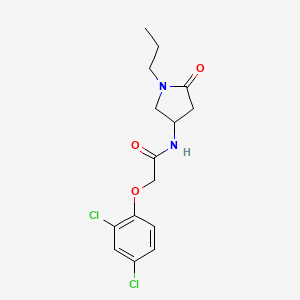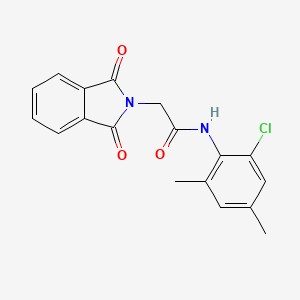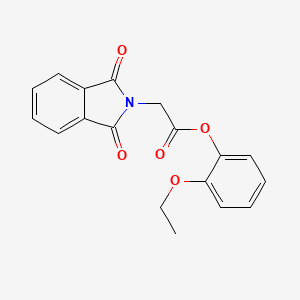
N-(tert-butyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, commonly known as BTTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTTAA is a triazine-based compound that has been used in various applications, ranging from the synthesis of new materials to biochemical and physiological studies.
科学的研究の応用
BTTAA has been used in various scientific research applications, including the synthesis of new materials, such as polymers and dendrimers. BTTAA has also been used as a catalyst in organic reactions, such as the synthesis of amides and esters. In addition, BTTAA has been used in biochemical and physiological studies, such as the detection of metal ions and the inhibition of enzymes.
作用機序
The mechanism of action of BTTAA is not fully understood, but it is believed to involve the formation of a complex with metal ions. BTTAA has been shown to be an effective chelator of metal ions, such as copper and zinc, which are essential for the function of many enzymes. By binding to these metal ions, BTTAA can inhibit the activity of these enzymes.
Biochemical and Physiological Effects:
BTTAA has been shown to have various biochemical and physiological effects, including the inhibition of metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases. BTTAA has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. In addition, BTTAA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using BTTAA in lab experiments is its high stability and solubility in organic solvents. BTTAA is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using BTTAA is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research involving BTTAA. One area of interest is the development of new materials, such as dendrimers and polymers, using BTTAA as a building block. Another area of interest is the use of BTTAA in the detection and treatment of metal ion-related diseases, such as Alzheimer's disease. Finally, the development of new synthetic methods for BTTAA may lead to more efficient and cost-effective production of this compound.
合成法
BTTAA can be synthesized using several methods, including the reaction of tert-butylamine with 4,6-dimethoxy-1,3,5-triazin-2-yl chloride or 4,6-dimethoxy-1,3,5-triazin-2-yl isocyanate. The former method involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to generate the tert-butylamine anion, which then reacts with the triazine compound. The latter method involves the reaction of the triazine compound with tert-butyl isocyanate, followed by hydrolysis to yield BTTAA.
特性
IUPAC Name |
N-tert-butyl-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)13-6-10-7(14-4)12-8(11-6)15-5/h1-5H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDNOXVSSAYYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![2-{[4-amino-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5667279.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)

![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)


![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667353.png)